molecular formula C9H10ClF4N B2641069 (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride CAS No. 1415257-78-1

(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride

Cat. No. B2641069
CAS RN: 1415257-78-1
M. Wt: 243.63
InChI Key: NLBPCMJOACOYKH-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1415257-78-1 . It has a molecular weight of 243.63 .


Molecular Structure Analysis

The linear formula of this compound is C9H10ClF4N . The InChI code is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Photoaffinity Probes

Research on 3-aryl-3-(trifluoromethyl)diazirines, closely related to the compound , reveals limitations in their utility in obtaining primary sequence data in biological systems due to potential reversal of the photoinsertion process. This suggests caution in using similar compounds for photoaffinity labeling in biological research (Platz et al., 1991).

Fluorinating Agents in Organic Synthesis

Various fluorinated compounds, including those similar to (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride, have been studied as fluorinating agents. These compounds have applications in transforming hydroxy-compounds with different functional groups (Bergmann & Cohen, 1970), and in reactions with alcohols and carboxylic acids (Takaoka et al., 1979).

Synthesis of Pharmaceutical Compounds

Compounds similar to the subject chemical have been used in the efficient synthesis of pharmaceuticals. For instance, in the synthesis of the NK(1) receptor antagonist Aprepitant, a closely related compound was used as an intermediate, highlighting its importance in medicinal chemistry (Brands et al., 2003).

Antimicrobial and Antifungal Applications

Compounds structurally related to this compound have been explored for their antimicrobial and antifungal activities. A series of such compounds showed activity comparable to medicinal standards like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Analytical Chemistry and Sensing Applications

In analytical chemistry, derivatives of fluoroalkylamines have been synthesized for the selective optical detection of mercury, demonstrating the potential of such compounds in developing sensitive and selective sensors (Wanichacheva et al., 2009).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N.ClH/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13;/h2-5H,14H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBPCMJOACOYKH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.